molecular formula C16H14BrNO4 B6420308 2-[2-({3-bromo-[1,1'-biphenyl]-4-yl}oxy)acetamido]acetic acid CAS No. 446827-34-5

2-[2-({3-bromo-[1,1'-biphenyl]-4-yl}oxy)acetamido]acetic acid

Cat. No. B6420308
CAS RN: 446827-34-5
M. Wt: 364.19 g/mol
InChI Key: ODYSYDWQQSUQKK-UHFFFAOYSA-N
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Description

The compound “2-[2-({3-bromo-[1,1’-biphenyl]-4-yl}oxy)acetamido]acetic acid” is a complex organic molecule. It contains a biphenyl group, which is two benzene rings connected by a single bond, with a bromine atom attached to one of the rings . It also contains an acetamido group and a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the biphenyl group, the bromine atom, the acetamido group, and the carboxylic acid group. The presence of these groups would likely result in a highly polar molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The bromine atom could be replaced in a substitution reaction. The acetamido group could undergo hydrolysis to form an amine and a carboxylic acid. The carboxylic acid group could react with bases to form salts, or with alcohols to form esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the bromine atom, the biphenyl group, the acetamido group, and the carboxylic acid group. It would likely be a solid at room temperature, and due to the presence of the polar groups, it would likely be soluble in polar solvents .

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the development of new pharmaceuticals, or in materials science .

properties

IUPAC Name

2-[[2-(2-bromo-4-phenylphenoxy)acetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO4/c17-13-8-12(11-4-2-1-3-5-11)6-7-14(13)22-10-15(19)18-9-16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYSYDWQQSUQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)OCC(=O)NCC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[(3-bromobiphenyl-4-yl)oxy]acetyl}glycine

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